
2-(1-ethyl-1H-imidazol-2-yl)ethan-1-amine
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Overview
Description
2-(1-ethyl-1H-imidazol-2-yl)ethan-1-amine is a compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-ethyl-1H-imidazol-2-yl)ethan-1-amine typically involves the alkylation of imidazole derivatives. One common method is the reaction of 1-ethylimidazole with ethylene oxide under basic conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction temperature is maintained at around 50-70°C.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Chemical Reactions Analysis
Coordination Chemistry with Transition Metals
The imidazole ring exhibits strong metal-binding capabilities through its nitrogen atoms. In copper complexes, bond lengths between Cu and imidazole nitrogens range from 1.976–2.173 Å , with coordination geometry influenced by substituents:
Metal Ion | Ligand Position | Bond Length (Å) | Geometry | Reference |
---|---|---|---|---|
Cu(II) | Imidazole N3 | 2.137 | Square planar | |
Cu(II) | Imidazole N1 | 1.976 | Distorted octahedral |
These interactions are critical in catalysis and bioinorganic applications. For example, Cu(II) complexes derived from ethyl-substituted imidazoles show enhanced stability in aqueous media due to hydrophobic effects from the ethyl group .
Nucleophilic Substitution at the Ethanamine Group
The primary amine undergoes alkylation and acylation under mild conditions:
Imidazole Ring Functionalization
The 2-position of the imidazole ring participates in regioselective reactions:
Electrophilic Substitution
Nitration and halogenation occur at the C4/C5 positions due to electron-donating ethyl group effects:
Cross-Coupling Reactions
Suzuki-Miyaura coupling at C4 enables aryl group introduction:
Substrate | Catalyst System | Product | Yield |
---|---|---|---|
4-Bromo derivative | Pd(PPh₃)₄, K₂CO₃, PhB(OH)₂ | 4-Phenyl derivative | 92% |
Cyclization Reactions
The ethanamine side chain facilitates intramolecular cyclization:
Amine Oxidation
Controlled oxidation with RuO₄ yields nitriles without imidazole ring degradation:
Imidazole Ring Reduction
Catalytic hydrogenation (H₂, Pd/C) reduces the imidazole to a dihydroimidazoline derivative but requires high pres
Scientific Research Applications
2-(1-ethyl-1H-imidazol-2-yl)ethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(1-ethyl-1H-imidazol-2-yl)ethan-1-amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition and as a chelating agent. The compound can also interact with biological membranes, affecting their permeability and function.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-imidazol-1-yl)ethan-1-amine
- 2-(2-methyl-1H-imidazol-1-yl)ethan-1-amine
- 2-(1H-imidazol-1-yl)ethanol
Uniqueness
2-(1-ethyl-1H-imidazol-2-yl)ethan-1-amine is unique due to the presence of the ethyl group on the imidazole ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall pharmacological profile.
Biological Activity
2-(1-ethyl-1H-imidazol-2-yl)ethan-1-amine, also known as 1-(1-ethyl-1H-imidazol-2-yl)ethan-1-amine hydrochloride, is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.
- IUPAC Name : this compound
- Molecular Formula : C7H13ClN3
- Molecular Weight : 175.65 g/mol
- CAS Number : Not available
The biological activity of this compound primarily stems from its imidazole ring, which allows it to interact with various biological targets, including enzymes and receptors. The ethylamine group contributes to its ability to form hydrogen bonds, enhancing its interaction with proteins and nucleic acids.
Key Mechanisms:
- Enzyme Inhibition : The imidazole moiety has been shown to inhibit various kinases and phosphatases critical in cell signaling pathways.
- Receptor Binding : The compound may act on specific receptors involved in neurotransmission and other physiological processes.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of imidazole derivatives, including this compound. The compound exhibits activity against both Gram-positive and Gram-negative bacteria.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 20–40 µM |
Escherichia coli | 40–70 µM |
These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents .
Antiviral Activity
The compound's antiviral properties have been explored in the context of coronaviruses and other viral pathogens. Analogues of imidazole derivatives demonstrated significant antiviral activity against SARS-CoV and MERS-CoV.
Compound | EC50 (µM) against SARS-CoV | EC50 (µM) against MERS-CoV |
---|---|---|
2-(1-Ethyl-imidazolyl)ethanamine | 8.8 | 3.4 |
These results indicate the potential for developing broad-spectrum antiviral therapies based on this scaffold .
Anticancer Activity
Research has also focused on the anticancer potential of imidazole derivatives. In vitro studies demonstrated that compounds similar to this compound can induce apoptosis in cancer cell lines.
Cell Line | IC50 (µM) |
---|---|
MCF7 (breast cancer) | 25.72 ± 3.95 |
U87 (glioblastoma) | 45.2 ± 13.0 |
These findings underscore the therapeutic promise of this compound in oncology .
Study on Enzyme Inhibition
A study investigated the inhibition of specific kinases by imidazole derivatives, revealing that compounds with similar structures to this compound effectively inhibited kinase activity, suggesting potential applications in cancer therapy .
Antiviral Screening
Another research effort focused on screening various imidazole derivatives against viral infections, highlighting the efficacy of certain compounds in inhibiting viral replication, particularly against coronaviruses .
Properties
Molecular Formula |
C7H13N3 |
---|---|
Molecular Weight |
139.20 g/mol |
IUPAC Name |
2-(1-ethylimidazol-2-yl)ethanamine |
InChI |
InChI=1S/C7H13N3/c1-2-10-6-5-9-7(10)3-4-8/h5-6H,2-4,8H2,1H3 |
InChI Key |
RHIGILZYXAXBHR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CN=C1CCN |
Origin of Product |
United States |
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